A Comprehensive Technical Guide to 2-Chloropyridine 1-oxide
A Comprehensive Technical Guide to 2-Chloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloropyridine 1-oxide, a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis, and key applications.
Core Compound Information
2-Chloropyridine 1-oxide, also known as 2-Chloropyridine N-oxide, is a derivative of pyridine. The presence of the N-oxide functional group and the chlorine atom at the 2-position significantly influences its reactivity, making it a valuable building block in organic synthesis.[3][4] It typically appears as an off-white to yellowish-brown solid.[5]
Physicochemical Properties
The key physical and chemical properties of 2-Chloropyridine 1-oxide are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClNO | [3][5] |
| Molecular Weight | 129.54 g/mol | [2] |
| Appearance | White to light yellow crystalline powder or solid | [5][6] |
| Melting Point | 64 - 72 °C | [5] |
| 67 - 70 °C | [5] | |
| 127 - 132 °C | [6] | |
| Hydrochloride Salt: 140-142 °C | [7] | |
| Boiling Point | 168 - 170 °C | [5][8] |
| Density | 1.209 g/cm³ | [8] |
| Solubility | Insoluble or sparingly soluble in water. Soluble in polar organic solvents like ethanol and acetone. | [4][5][6][9] |
| Stability | Generally stable under normal temperature and pressure. May react with strong oxidizing or reducing agents. | [6] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-Chloropyridine 1-oxide.
| Spectrum Type | Data | Source(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m) | [10] |
| ¹³C NMR (125 MHz, CDCl₃ w/ DMSO) | δ (ppm): 141.5, 140.3, 126.9, 126.0, 123.8 | [10] |
Safety and Hazard Information
2-Chloropyridine 1-oxide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[10]
| Hazard Category | GHS Hazard Statements | Precautionary Statements (Selected) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. | [10][11] |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. | [10][11] | |
| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] | |
| Skin Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10][11] |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |
| P271: Use only outdoors or in a well-ventilated area. | [10][11] |
Experimental Protocols
The synthesis of 2-Chloropyridine 1-oxide is most commonly achieved through the oxidation of 2-chloropyridine. Below are detailed methodologies based on cited literature.
Synthesis via Hydrogen Peroxide Oxidation with a Tungstic Acid Catalyst
This protocol describes the synthesis of 2-Chloropyridine 1-oxide from 2-chloropyridine using hydrogen peroxide as the oxidant, catalyzed by tungstic acid and sulfuric acid.
Materials and Reagents:
-
2-Chloropyridine (≥98%)
-
Hydrogen peroxide (30% aqueous solution)
-
Tungstic acid (H₂WO₄)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Calcium oxide (CaO)
-
Dilute hydrochloric acid
Procedure:
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of deionized water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.[1]
-
Addition of Oxidant: Begin stirring the mixture and heat the water bath to maintain the reaction temperature between 70-80°C. Measure 30 mL of 30% hydrogen peroxide into the dropping funnel and add it dropwise to the reaction mixture.[1]
-
Reaction: Maintain the reaction temperature at 70-80°C and continue stirring for 12 hours. The optimal molar ratio of hydrogen peroxide to 2-chloropyridine is between 1.3:1 and 1.5:1.[1]
-
Work-up: After the reaction is complete, cool the mixture. Prepare an emulsion of calcium oxide (CaO) in water and add it to the reaction solution to neutralize it to a pH of 6-7. This will precipitate calcium tungstate (CaWO₄).[1]
-
Isolation: Stir the neutralized mixture at room temperature for 1 hour, then filter to remove the CaWO₄ precipitate. Wash the precipitate with water.[1]
-
Salification and Purification: To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product. Evaporate the water under vacuum to obtain the crude hydrochloride salt as a light yellow solid. The product can be further purified by recrystallization from an ethanol-toluene mixture.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Chloropyridine 1-oxide.
Caption: Workflow for the synthesis of 2-Chloropyridine 1-oxide via catalytic oxidation.
Applications in Research and Development
2-Chloropyridine 1-oxide is a pivotal intermediate in the production of various commercial products. Its reactivity allows for nucleophilic substitution of the chloride, a common strategy in building more complex molecules.
-
Pharmaceuticals: It serves as a precursor for the synthesis of drugs, including antihistamines and anti-inflammatory agents.[2][8]
-
Agrochemicals: It is used in the formulation of fungicides and pesticides. A notable application is in the synthesis of pyrithione (found in anti-dandruff shampoos), which involves the displacement of the chloride with a thiol group.[2]
-
Organic Synthesis: The N-oxide group enhances the reactivity of the pyridine ring, making it a versatile reagent for creating substituted pyridine derivatives.[3][4]
The logical relationship for its primary application can be visualized as follows:
Caption: Role of 2-Chloropyridine 1-oxide as a key intermediate in chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 2-Chloropyridine-N-oxide | 2402-95-1 [chemicalbook.com]
